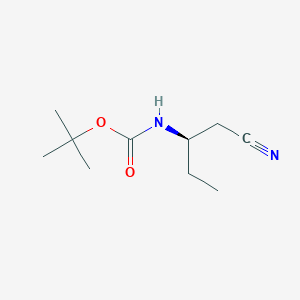
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects on metabolic disorders, including diabetes, obesity, and cancer.
Wirkmechanismus
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This results in increased glucose uptake and fatty acid oxidation, as well as inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
Activation of AMPK by ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has been shown to have numerous biochemical and physiological effects. In addition to its effects on glucose and fatty acid metabolism, ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has been shown to reduce inflammation and oxidative stress, as well as improve mitochondrial function and promote autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and can be easily administered to cells or animals. However, it also has some limitations, including its potential toxicity at high doses and its potential to activate other kinases in addition to AMPK.
Zukünftige Richtungen
There are several potential future directions for research on ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester. One area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-cancer effects in several different types of cancer cells. Additionally, further research is needed to better understand the potential side effects and toxicity of ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester, as well as its effects on other cellular pathways and signaling molecules.
Synthesemethoden
The synthesis of ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester involves a series of chemical reactions, starting with the reaction of tert-butyl acrylate with ethylamine to form tert-butyl 2-amino-3-cyanopropionate. This intermediate is then reacted with ethyl chloroformate to form ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester, the final product.
Wissenschaftliche Forschungsanwendungen
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production and increase fatty acid oxidation in liver cells. ((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester has also been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
198493-28-6 |
|---|---|
Produktname |
((R)-2-cyano-1-ethyl-ethyl)-carbamic acid tert-butyl ester |
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-cyanobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
ZOYXDRDJRPCCTD-MRVPVSSYSA-N |
Isomerische SMILES |
CC[C@H](CC#N)NC(=O)OC(C)(C)C |
SMILES |
CCC(CC#N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CC#N)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1R)-1-(cyanomethyl)propyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



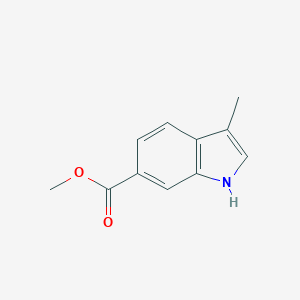

![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)

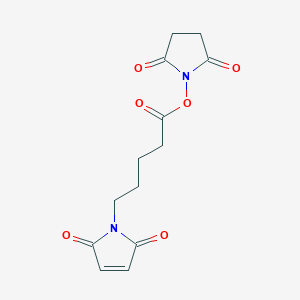


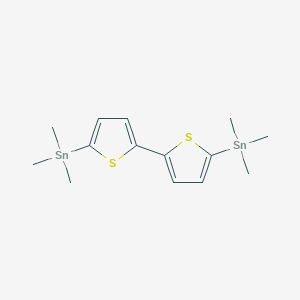

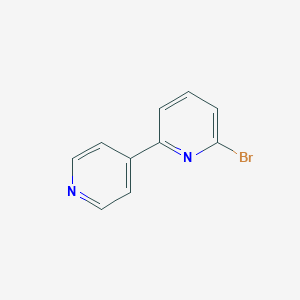

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)
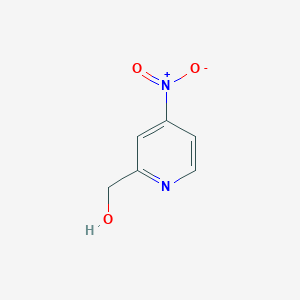
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)